Benzyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
BENZYL 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE: is a complex organic compound with a unique structure that includes a cyano group, an ethoxyphenyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZYL 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction conditions can vary, but common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: BENZYL 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, BENZYL 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: In medicine, this compound could be investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which BENZYL 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE exerts its effects depends on its interaction with molecular targets. The cyano group and the ethoxyphenyl group may allow the compound to bind to specific enzymes or receptors, modulating their activity. The tetrahydropyridine ring may also play a role in the compound’s biological activity by interacting with cellular pathways.
Comparison with Similar Compounds
- BENZYL 2-{[3-CYANO-4-(4-ETHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE
- BENZYL 2-{[3-CYANO-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE
Comparison: The primary differences between these compounds lie in the substituents on the phenyl ring. These differences can affect the compounds’ physical and chemical properties, such as solubility, reactivity, and biological activity. BENZYL 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C23H22N2O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
benzyl 2-[[5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C23H22N2O4S/c1-2-28-18-10-8-17(9-11-18)19-12-21(26)25-23(20(19)13-24)30-15-22(27)29-14-16-6-4-3-5-7-16/h3-11,19H,2,12,14-15H2,1H3,(H,25,26) |
InChI Key |
DDQZMSFBPKZOGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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